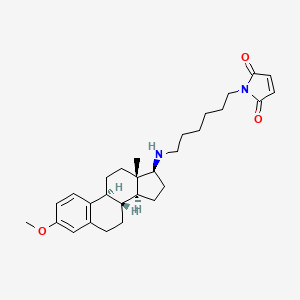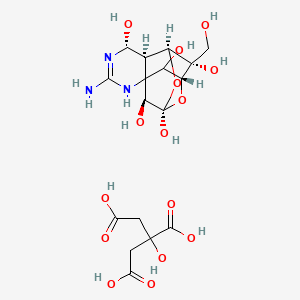
Tetrodotoxin, citrate (1:1) (salt)
Vue d'ensemble
Description
Tetrodotoxin citrate is the water-soluble citrate salt of tetrodotoxin . It is a reversible, potent, selective, and high-affinity inhibitor of voltage-gated sodium channels .
Molecular Structure Analysis
Tetrodotoxin has a molecular formula of C11H17N3O8 and a molecular weight of 319.27 . It is an amino perhydroquinazoline compound .Physical And Chemical Properties Analysis
Tetrodotoxin is soluble in a dilute citrate or acetate buffer at pH 4–5 . It remains active in solution when stored frozen at pH 4–5 . It is unstable in strong acid and alkaline solutions, and is rapidly destroyed by boiling at pH 2 .Applications De Recherche Scientifique
Tetrodotoxin (TTX) is a potent neurotoxin that was first identified in pufferfish . It has been isolated from an array of taxa that host TTX-producing bacteria . TTX is primarily a powerful sodium channel inhibitor that targets voltage-gated sodium channels, including six of the nine mammalian isoforms .
-
Pain Management : TTX exhibits therapeutic properties, especially to treat cancer-related pain, neuropathic pain, and visceral pain . It is administered at levels far below lethal doses .
-
Treatment of Addiction : TTX can potentially treat heroin and cocaine withdrawal symptoms .
-
Neurological Disorders : TTX can potentially treat spinal cord injuries and brain trauma .
-
Cancer Treatment : TTX can potentially treat some kinds of tumors .
-
Research Tool : TTX is often used as a research tool in neurophysiology and in cellular biology to block sodium channels .
-
Antagonism of Cardiac Toxicity : TTX shows antagonism of aconitine-induced cardiac toxicity . Aconitine is a toxin produced by the Aconitum plant, also known as monkshood. This suggests that TTX could potentially be used to treat aconitine poisoning .
-
Analgesic Effects : TTX has analgesic effects in mouse models of neuropathy . Neuropathy is a condition where the peripheral nerves become damaged, often causing weakness, numbness, and pain. TTX could potentially be used to alleviate these symptoms .
-
Prolonged Duration of Local Anesthesia : When combined with capsaicin, TTX can prolong the duration of local anesthesia in animals . This suggests that TTX could potentially be used to enhance the effects of local anesthetics .
-
Study of Excitable Cells : TTX is a useful tool for studying excitable cells . It acts by inhibiting the action potential in nerve and muscle cells in a highly potent and selective manner .
-
Treatment of Ischemic Neuronal Injury : TTX has potential in treating ischemic neuronal injury . Ischemic neuronal injury is a type of brain damage that occurs when the blood supply to the brain is interrupted, often due to a stroke .
-
Treatment of Migraine : TTX has potential in treating migraines . Migraines are a type of headache characterized by severe pain, often accompanied by nausea and sensitivity to light and sound .
-
Antagonism of Aconitine-Induced Cardiac Toxicity : TTX shows antagonism of aconitine-induced cardiac toxicity . Aconitine is a toxin produced by the Aconitum plant, also known as monkshood. This suggests that TTX could potentially be used to treat aconitine poisoning .
-
Analgesic Effects in Mouse Models of Neuropathy : TTX has analgesic effects in mouse models of neuropathy . Neuropathy is a condition where the peripheral nerves become damaged, often causing weakness, numbness, and pain. TTX could potentially be used to alleviate these symptoms .
-
Prolonged Duration of Local Anesthesia : When combined with capsaicin, TTX can prolong the duration of local anesthesia in animals . This suggests that TTX could potentially be used to enhance the effects of local anesthetics .
-
Study of Excitable Cells : TTX is a useful tool for studying excitable cells . It acts by inhibiting the action potential in nerve and muscle cells in a highly potent and selective manner .
-
Treatment of Ischemic Neuronal Injury : TTX has potential in treating ischemic neuronal injury . Ischemic neuronal injury is a type of brain damage that occurs when the blood supply to the brain is interrupted, often due to a stroke .
-
Treatment of Migraine : TTX has potential in treating migraines . Migraines are a type of headache characterized by severe pain, often accompanied by nausea and sensitivity to light and sound .
Safety And Hazards
Propriétés
IUPAC Name |
(1S,5R,6R,7S,9S,11R,12S,13S,14S)-3-amino-14-(hydroxymethyl)-8,10-dioxa-2,4-diazatetracyclo[7.3.1.17,11.01,6]tetradec-3-ene-5,9,12,13,14-pentol;2-hydroxypropane-1,2,3-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O8.C6H8O7/c12-8-13-6(17)2-4-9(19,1-15)5-3(16)10(2,14-8)7(18)11(20,21-4)22-5;7-3(8)1-6(13,5(11)12)2-4(9)10/h2-7,15-20H,1H2,(H3,12,13,14);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t2-,3-,4+,5-,6-,7+,9+,10+,11+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUJWMDOXROTQCW-WNGAXIQVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C1(C2C3C(N=C(NC34C(C1OC(C4O)(O2)O)O)N)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C([C@@]1([C@@H]2[C@@H]3[C@H](N=C(N[C@]34[C@@H]([C@H]1O[C@]([C@H]4O)(O2)O)O)N)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrodotoxin, citrate (1:1) (salt) | |
CAS RN |
18660-81-6 | |
| Record name | Octahydro-12-(hydroxymethyl)-2-imino-5,9:7,10a-dimethano-10aH-[1,3]dioxocino[6,5-d]pyrimidine-4,7,10,11,12-pentol citrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



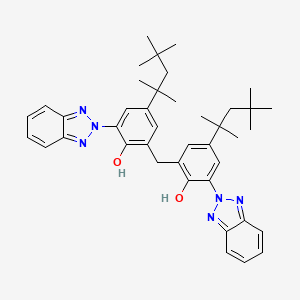

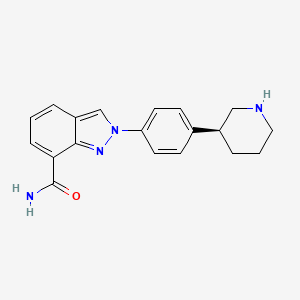
![4-chloro-5-cyano-N-[2-(diethylamino)ethyl]-2-methoxybenzamide;hydrochloride](/img/structure/B1663561.png)
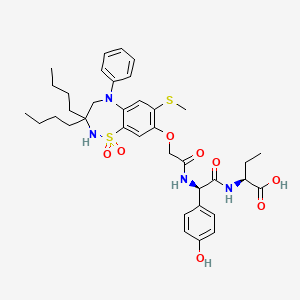
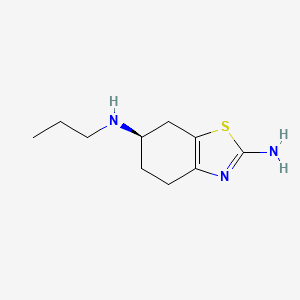
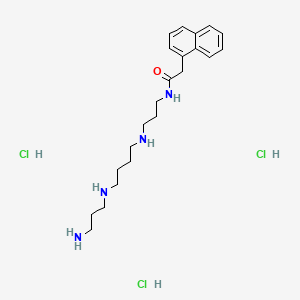
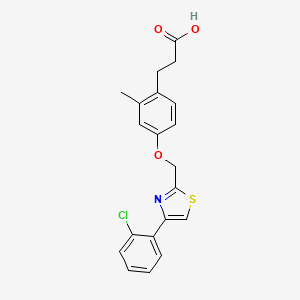
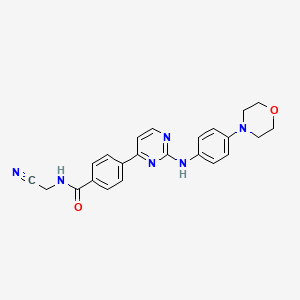
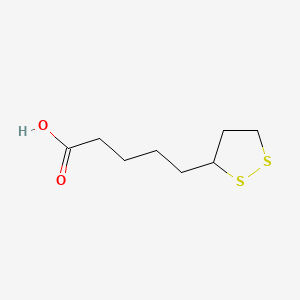
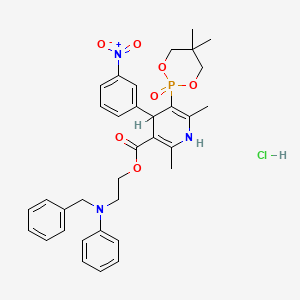
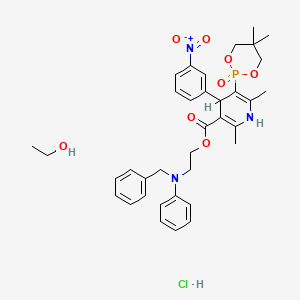
![1-(4-(4-(2-(Isopropylsulfonyl)phenylamino)-1H-pyrrolo[2,3-b]pyridin-6-ylamino)-3-methoxyphenyl)piperidin-4-ol](/img/structure/B1663578.png)
